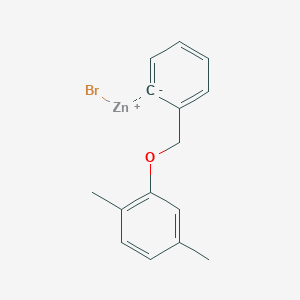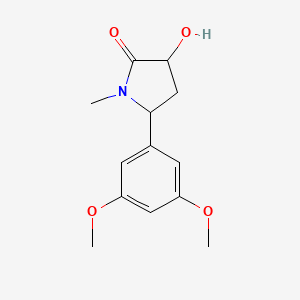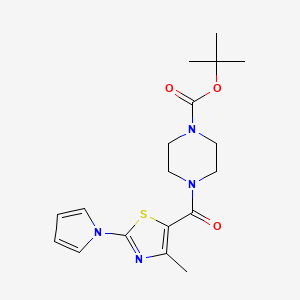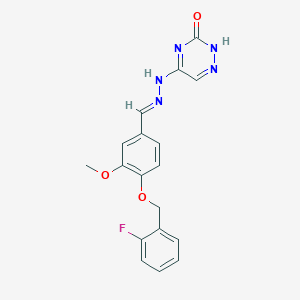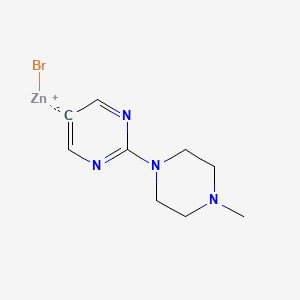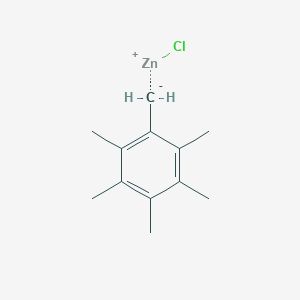
2,3,4,5,6-PentamethylbenZylZinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentamethylbenzylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and stability in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethylbenzylzinc chloride typically involves the reaction of 2,3,4,5,6-Pentamethylbenzyl chloride with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,3,4,5,6-Pentamethylbenzyl chloride+Zn→2,3,4,5,6-Pentamethylbenzylzinc chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction is typically monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the complete conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentamethylbenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the 2,3,4,5,6-Pentamethylbenzyl group and the coupling partner.
Scientific Research Applications
2,3,4,5,6-Pentamethylbenzylzinc chloride is used in various scientific research applications, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals by constructing complex molecular frameworks.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Catalysis: The compound is used as a reagent in catalytic processes to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentamethylbenzylzinc chloride involves the transfer of the 2,3,4,5,6-Pentamethylbenzyl group to a substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentamethylbenzyl chloride: This compound is a precursor to 2,3,4,5,6-Pentamethylbenzylzinc chloride and shares similar reactivity.
2,3,4,5,6-Pentamethylphenylzinc chloride: This compound has a similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its high reactivity and stability in tetrahydrofuran. Its ability to participate in a wide range of organic reactions makes it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C12H17ClZn |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
chlorozinc(1+);1-methanidyl-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17.ClH.Zn/c1-7-8(2)10(4)12(6)11(5)9(7)3;;/h1H2,2-6H3;1H;/q-1;;+2/p-1 |
InChI Key |
CIVQLTLDMBKAJL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)[CH2-])C)C.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



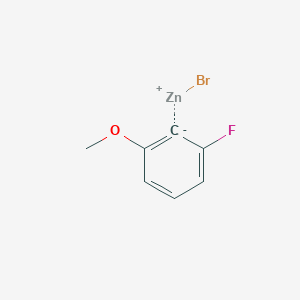
![3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14875330.png)

![7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride](/img/structure/B14875342.png)
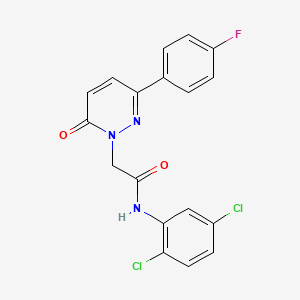

![7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875368.png)
